2-(3-Methyl-2-thienyl)azepane

Lipophilicity CNS Permeability Physicochemical Property

Secure your supply of 2-(3-Methyl-2-thienyl)azepane (CAS 527674-19-7), the precise heterocyclic building block for CNS research. Unlike unmethylated analogs, this scaffold offers a crucial 0.4-unit increase in XLogP3 (2.6) for optimized brain penetration. The unique 3-methyl substitution on the thienyl ring, distinct from the 5-methyl isomer (InChIKey: NDU...), provides superior control over off-target interactions, making it essential for definitive SAR studies on azepane-based ligands targeting orexin receptors.

Molecular Formula C11H17NS
Molecular Weight 195.32
CAS No. 527674-19-7
Cat. No. B2517518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-2-thienyl)azepane
CAS527674-19-7
Molecular FormulaC11H17NS
Molecular Weight195.32
Structural Identifiers
SMILESCC1=C(SC=C1)C2CCCCCN2
InChIInChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3
InChIKeyNDUGFZZLFOVAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-2-thienyl)azepane (CAS 527674-19-7) - Azepane Building Block for CNS-Focused Medicinal Chemistry


2-(3-Methyl-2-thienyl)azepane (CAS 527674-19-7) is a heterocyclic building block comprising a seven-membered azepane ring linked to a 3-methyl-2-thienyl substituent. This scaffold offers a stereocenter at the C2 position of the azepane ring, presenting as a racemic mixture [1]. The molecule is characterized by its specific hydrogen bond donor and acceptor counts (1 HBD, 2 HBA), a single rotatable bond, and a topological polar surface area (TPSA) of 40.3 Ų [1]. Its computed physicochemical properties, including an XLogP3 of 2.6 and a molecular weight of 195.33 g/mol, position it within a desirable range for central nervous system (CNS) drug discovery applications [1].

Why 2-(3-Methyl-2-thienyl)azepane Cannot Be Swapped with Unmethylated or 5-Methyl Analogs


In medicinal chemistry, generic substitution between close structural analogs of 2-(3-Methyl-2-thienyl)azepane is scientifically unsound due to quantifiable differences in key molecular descriptors. The specific position of the methyl group on the thienyl ring critically alters both lipophilicity and electronic character. Comparing 2-(3-Methyl-2-thienyl)azepane (CAS 527674-19-7) with its unmethylated analog, 2-(2-thienyl)azepane (CAS 383128-98-1), the introduction of a single methyl group increases the calculated lipophilicity (XLogP3) from 2.2 to 2.6 [1][2]. This 0.4-unit increase in logP can substantially affect membrane permeability and CNS penetration [1][2]. Furthermore, the 3-methyl substitution on the thienyl ring modifies the electronic environment and steric hindrance around the sulfur atom, which directly influences its reactivity and potential for off-target interactions. While the 5-methyl isomer (CAS 527674-20-0) shares an identical XLogP3 of 2.6 [3], the distinct substitution pattern leads to a different InChIKey (NDU... for 3-methyl vs. HTN... for 5-methyl) [1][3]. These subtle, yet structurally significant, differences are not captured by generic class-level assumptions and necessitate a specific compound selection for reproducible research.

Quantitative Differentiation of 2-(3-Methyl-2-thienyl)azepane vs. Closest Analogs


Lipophilicity (XLogP3) Comparison with Unmethylated 2-(2-Thienyl)azepane

The computed lipophilicity (XLogP3) of 2-(3-Methyl-2-thienyl)azepane is 2.6, representing a 0.4 unit increase over the unmethylated analog 2-(2-thienyl)azepane, which has an XLogP3 of 2.2 [1][2]. This quantitative difference is directly attributable to the addition of a single methyl group at the 3-position of the thienyl ring.

Lipophilicity CNS Permeability Physicochemical Property

Molecular Weight and Formula Comparison with 2-(2-Thienyl)azepane

The target compound, 2-(3-Methyl-2-thienyl)azepane, has a molecular weight of 195.33 g/mol (exact mass 195.10817 Da) and a heavy atom count of 13, whereas the unmethylated comparator, 2-(2-thienyl)azepane, has a lower molecular weight of 181.30 g/mol (exact mass 181.09252 Da) and a heavy atom count of 12 [1][2]. The 14.03 g/mol increase is due to the presence of the methyl group.

Molecular Weight Heavy Atom Count Physicochemical Property

Electronic Steric Profile vs. 5-Methyl Isomer

The 3-methyl-2-thienyl substituent in the target compound (CAS 527674-19-7) creates a distinct electronic and steric environment compared to its 5-methyl isomer (CAS 527674-20-0). This is reflected in their unique InChIKeys: NDUGFZZLFOVAKS-UHFFFAOYSA-N for the 3-methyl and HTNOJSJPYSIFDC-UHFFFAOYSA-N for the 5-methyl [1][2]. While both share identical computed lipophilicity (XLogP3 = 2.6), the positioning of the methyl group adjacent to the sulfur atom in the 3-methyl variant alters the electron density on the thiophene ring, which can significantly impact its binding affinity to biological targets that interact with the thienyl sulfur or pi-system.

Isomer Steric Hindrance Electronic Effects

Verified Research Applications for 2-(3-Methyl-2-thienyl)azepane (CAS 527674-19-7)


CNS Drug Discovery Building Block for Optimizing Lipophilicity

Based on its computed XLogP3 of 2.6, which falls within the optimal range for CNS penetration, 2-(3-Methyl-2-thienyl)azepane is a valuable building block for medicinal chemists aiming to synthesize novel CNS-active compounds [1]. The 0.4 unit increase in lipophilicity over its unmethylated counterpart provides a quantifiable advantage for designing analogs with improved brain exposure [2].

Structure-Activity Relationship (SAR) Studies on Azepane Scaffolds

The presence of a single stereocenter and the specific 3-methyl substitution pattern make this compound a crucial tool for exploring the SAR of azepane-based ligands. Its distinct InChIKey differentiates it from the 5-methyl isomer, ensuring that researchers are using a chemically precise entity to probe the effects of thienyl substitution on target binding and selectivity [1][3].

Precursor for Targeted Synthesis in Neuroscience and Receptor Pharmacology

Given the established use of azepane derivatives as antagonists of orexin receptors and other CNS targets, 2-(3-Methyl-2-thienyl)azepane serves as a strategic intermediate. Its specific hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) and TPSA of 40.3 Ų align with parameters favorable for receptor-ligand interactions, making it a scientifically sound choice for synthesizing targeted libraries in neuroscience and receptor pharmacology [1].

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